molecular formula C18H24BrNO B14115871 N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide CAS No. 71042-76-7

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide

Katalognummer: B14115871
CAS-Nummer: 71042-76-7
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: NUOPHESULPNELM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide is a complex organic compound with a unique structure that combines a pyrrolidinium ring with a cyclohexylidene group and a phenylethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the rhodium-catalyzed tandem alkynyl cyclobutanols hydroacylation and semipinacol rearrangement . This method allows for the efficient formation of the cyclohexylidene ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinium compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide involves its interaction with specific molecular targets and pathways. The pyrrolidinium ring can interact with biological receptors, while the cyclohexylidene and phenylethyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide is unique due to its combination of a pyrrolidinium ring with a cyclohexylidene group and a phenylethyl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

CAS-Nummer

71042-76-7

Molekularformel

C18H24BrNO

Molekulargewicht

350.3 g/mol

IUPAC-Name

1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide

InChI

InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1

InChI-Schlüssel

NUOPHESULPNELM-UHFFFAOYSA-M

Kanonische SMILES

C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.